Ferric fluoride trihydrate

Descripción general

Descripción

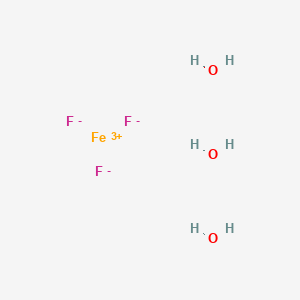

Ferric fluoride trihydrate, also known as iron(III) fluoride trihydrate, is an inorganic compound with the chemical formula FeF₃·3H₂O. It appears as pale green crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferric fluoride trihydrate can be synthesized through several methods. One common approach involves the reaction of ferric chloride with hydrogen fluoride: [ \text{FeCl}_3 + 3 \text{HF} \rightarrow \text{FeF}_3 + 3 \text{HCl} ] The resulting ferric fluoride can then be hydrated to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the evaporation of a hydrofluoric acid solution containing ferric ions at room temperature or slightly elevated temperatures. This process yields the α and β polymorphs of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Ferric fluoride trihydrate undergoes various chemical reactions, including:

Oxidation: Ferric fluoride can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to iron(II) fluoride under specific conditions.

Substitution: Ferric fluoride can participate in substitution reactions, where fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Reactions with reducing agents such as hydrogen gas or metals.

Reduction: Reactions with strong reducing agents like lithium or sodium.

Substitution: Reactions with halide salts or other anionic compounds.

Major Products:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of iron(II) fluoride and other reduced iron species.

Substitution: Formation of various iron halides and other substituted compounds

Aplicaciones Científicas De Investigación

Ferric fluoride trihydrate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of ferric fluoride trihydrate involves its ability to interact with various molecular targets and pathways:

Catalysis: Acts as a catalyst by providing active sites for chemical reactions, facilitating the formation of desired products.

Bioimaging: Forms complexes with iron ions, enhancing fluorescence and enabling the detection of iron in biological samples.

Medical Applications: Binds to phosphate ions in the gastrointestinal tract, reducing phosphate absorption and helping manage hyperphosphatemia in patients with chronic kidney disease.

Comparación Con Compuestos Similares

Ferric fluoride trihydrate can be compared with other similar compounds, such as:

Iron(III) Chloride: Unlike ferric fluoride, iron(III) chloride is more commonly used in industrial applications and has different solubility properties.

Manganese(III) Fluoride: Similar in structure but has different catalytic properties and applications.

Cobalt(III) Fluoride: Also used as a catalyst but has higher toxicity and different reactivity compared to ferric fluoride

Actividad Biológica

Ferric fluoride trihydrate, chemically represented as , is a compound with diverse applications in various fields, including materials science and medicine. This article delves into its biological activity, synthesizing findings from multiple studies to present a comprehensive overview.

This compound is characterized by its crystalline structure and is typically white to brown in color. It has a molecular weight of 166.89 g/mol (an anhydrous form weighs 112.84 g/mol) and is slightly soluble in water, with solubility being influenced by factors such as pH and temperature. The compound exhibits hygroscopic properties, meaning it can absorb moisture from the environment, which can affect its stability and biological interactions.

This compound's biological activity is primarily attributed to its fluoride ion release upon dissolution. Fluoride ions are known to have several biological effects:

- Antimicrobial Properties : Studies have shown that fluoride can inhibit the growth of certain bacteria, particularly those involved in dental caries. The mechanism involves the disruption of bacterial metabolism and the inhibition of enzyme activity essential for bacterial survival .

- Bone Mineralization : Fluoride has been implicated in enhancing bone mineral density. Research indicates that low concentrations of fluoride can stimulate osteoblast activity, promoting bone formation while inhibiting osteoclasts, which are responsible for bone resorption .

- Neurotoxicity Concerns : While fluoride has beneficial effects at low concentrations, excessive exposure has been linked to neurotoxic effects, particularly in developing brains. Animal studies suggest that high fluoride levels may impair cognitive functions and lead to behavioral changes .

1. Dental Applications

A study conducted on the effects of fluoride varnishes containing ferric fluoride showed significant reductions in dental caries among children. The application of these varnishes resulted in a 30% decrease in caries incidence over two years compared to control groups receiving no treatment .

2. Bone Health Studies

In a clinical trial involving postmenopausal women, participants receiving low-dose fluoride supplements exhibited improved bone mineral density after 12 months compared to those on placebo. The study highlighted the potential of ferric fluoride as a therapeutic agent for osteoporosis management .

3. Neurodevelopmental Impact

Research examining the neurodevelopmental impact of fluoride exposure in children found correlations between high environmental fluoride levels and lower IQ scores. This study raises concerns about the safety thresholds for fluoride exposure, especially in young populations .

Safety and Toxicology

This compound poses several health risks if not handled properly:

- Toxicity : It is classified as harmful if swallowed or inhaled and can cause severe skin burns and eye damage upon contact .

- Regulatory Status : The compound is regulated under various safety guidelines due to its corrosive nature and potential health hazards.

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to other fluoride compounds:

| Property/Activity | This compound | Sodium Fluoride | Calcium Fluoride |

|---|---|---|---|

| Antimicrobial Activity | Moderate | High | Low |

| Bone Mineralization | Positive | Positive | Neutral |

| Neurotoxicity Risk | Moderate | Low | Low |

| Solubility | Slightly Soluble | Highly Soluble | Sparingly Soluble |

Propiedades

IUPAC Name |

iron(3+);trifluoride;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAUHRDSUSGOG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3FeH6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660183 | |

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15469-38-2 | |

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.